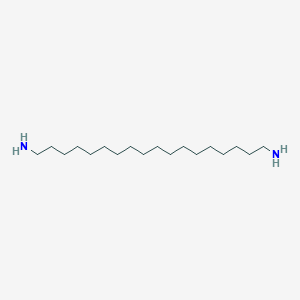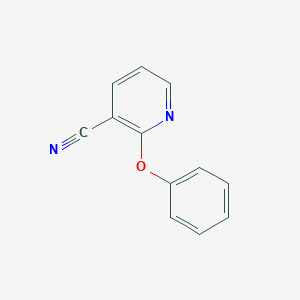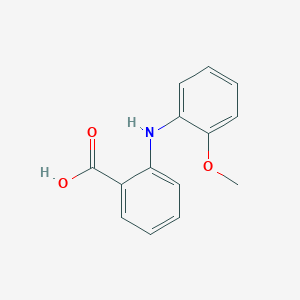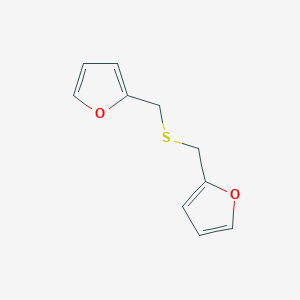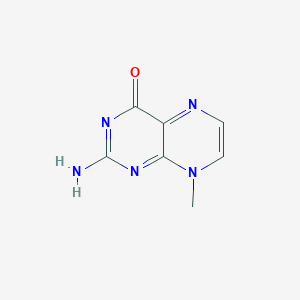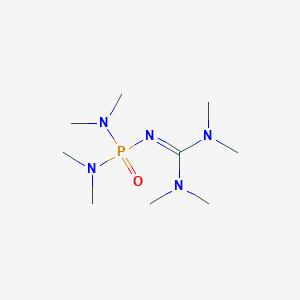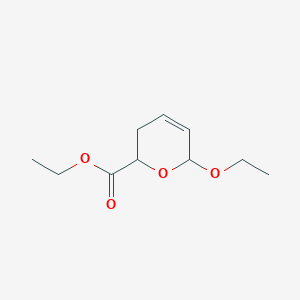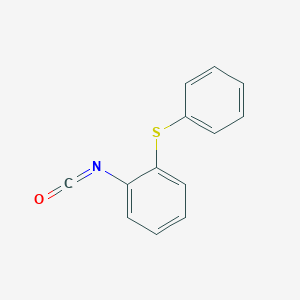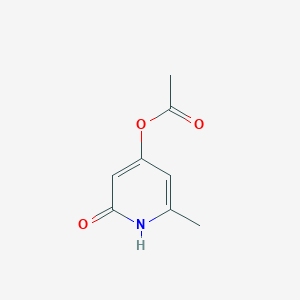
6-Methyl-2-oxo-1,2-dihydropyridin-4-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-2-oxo-1,2-dihydropyridin-4-yl acetate, also known as MDP-2-P, is a chemical compound that has gained significant attention in the field of scientific research. It is a key intermediate in the synthesis of various drugs and has been studied extensively for its biological and physiological effects. In
Wirkmechanismus
The mechanism of action of 6-Methyl-2-oxo-1,2-dihydropyridin-4-yl acetate is not fully understood, but it is believed to act as a precursor to the synthesis of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters play a critical role in regulating mood, behavior, and cognition.
Biochemische Und Physiologische Effekte
6-Methyl-2-oxo-1,2-dihydropyridin-4-yl acetate has been shown to have a range of biochemical and physiological effects, including increased serotonin and dopamine release in the brain, increased heart rate and blood pressure, and altered mood and behavior. These effects are thought to contribute to the psychoactive properties of drugs synthesized from 6-Methyl-2-oxo-1,2-dihydropyridin-4-yl acetate.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-Methyl-2-oxo-1,2-dihydropyridin-4-yl acetate in lab experiments is its ability to act as a precursor for the synthesis of a wide range of drugs. This allows researchers to study the effects of these drugs on various biological and physiological systems. However, one limitation is that 6-Methyl-2-oxo-1,2-dihydropyridin-4-yl acetate is a controlled substance in many countries, which can make it difficult to obtain for research purposes.
Zukünftige Richtungen
There are several future directions for research on 6-Methyl-2-oxo-1,2-dihydropyridin-4-yl acetate. One area of interest is the potential therapeutic effects of drugs synthesized from 6-Methyl-2-oxo-1,2-dihydropyridin-4-yl acetate in the treatment of mental health disorders. Additionally, researchers may explore the role of 6-Methyl-2-oxo-1,2-dihydropyridin-4-yl acetate in the synthesis of other neurotransmitters and the potential effects of these compounds on the brain and behavior. Finally, future research may focus on developing new synthesis methods for 6-Methyl-2-oxo-1,2-dihydropyridin-4-yl acetate and related compounds to improve the efficiency and safety of drug production.
Conclusion:
6-Methyl-2-oxo-1,2-dihydropyridin-4-yl acetate is a key intermediate in the synthesis of various drugs and has been studied extensively for its biological and physiological effects. While its mechanism of action is not fully understood, it is believed to act as a precursor to the synthesis of neurotransmitters in the brain. 6-Methyl-2-oxo-1,2-dihydropyridin-4-yl acetate has been shown to have a range of biochemical and physiological effects, including altered mood and behavior, and is a valuable tool for scientific research. Further research is needed to fully understand the potential therapeutic effects of drugs synthesized from 6-Methyl-2-oxo-1,2-dihydropyridin-4-yl acetate and to explore new synthesis methods for these compounds.
Synthesemethoden
6-Methyl-2-oxo-1,2-dihydropyridin-4-yl acetate can be synthesized through the condensation of 3,4-methylenedioxyphenyl-2-propanone (6-Methyl-2-oxo-1,2-dihydropyridin-4-yl acetate) with nitroethane in the presence of a reducing agent such as sodium borohydride. This process leads to the formation of 6-Methyl-2-oxo-1,2-dihydropyridin-4-yl acetate, which can then be further modified to produce various drugs.
Wissenschaftliche Forschungsanwendungen
6-Methyl-2-oxo-1,2-dihydropyridin-4-yl acetate has been widely used in scientific research for its role as an intermediate in the synthesis of drugs such as MDMA (3,4-methylenedioxymethamphetamine) and MDA (3,4-methylenedioxyamphetamine). These drugs have been studied for their potential therapeutic effects in the treatment of various mental health disorders, including depression, anxiety, and post-traumatic stress disorder.
Eigenschaften
CAS-Nummer |
13959-08-5 |
|---|---|
Produktname |
6-Methyl-2-oxo-1,2-dihydropyridin-4-yl acetate |
Molekularformel |
C8H9NO3 |
Molekulargewicht |
167.16 g/mol |
IUPAC-Name |
(2-methyl-6-oxo-1H-pyridin-4-yl) acetate |
InChI |
InChI=1S/C8H9NO3/c1-5-3-7(12-6(2)10)4-8(11)9-5/h3-4H,1-2H3,(H,9,11) |
InChI-Schlüssel |
ZXJMDECXJMFVIZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=O)N1)OC(=O)C |
Kanonische SMILES |
CC1=CC(=CC(=O)N1)OC(=O)C |
Synonyme |
4-(Acetyloxy)-6-methyl-2(1H)-pyridinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





